molecular formula C8H9IO B1339186 (3-Iodo-2-methylphenyl)methanol CAS No. 76350-89-5

(3-Iodo-2-methylphenyl)methanol

Cat. No.: B1339186
CAS No.: 76350-89-5
M. Wt: 248.06 g/mol
InChI Key: WVKFJUYXMBJNKD-UHFFFAOYSA-N
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Description

(3-Iodo-2-methylphenyl)methanol (CAS: 76350-89-5) is a halogenated benzyl alcohol derivative with the molecular formula C₈H₉IO. Its structure features a hydroxylmethyl group (-CH₂OH) attached to a benzene ring substituted with an iodine atom at the meta (3rd) position and a methyl group at the ortho (2nd) position (Figure 1). This compound is synthesized via electrophilic iodination of 2-methylbenzyl alcohol using oxidizing agents like hydrogen peroxide or sodium hypochlorite in dichloromethane .

The iodine atom imparts distinct electronic and steric properties, enhancing its utility as a building block in organic synthesis, pharmaceutical intermediates, and biological probes. Key applications include:

  • Organic Chemistry: Intermediate for nucleophilic substitution (e.g., azide or amine introduction) .
  • Biological Research: Enzyme inhibition (e.g., cytochrome P450 isoforms) and antimicrobial activity against Gram-positive bacteria .
  • Medicinal Chemistry: Cytotoxic effects in cancer cell lines (IC₅₀ = 25 µM) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-2-methylphenyl)methanol typically involves the iodination of 2-methylbenzyl alcohol. One common method is the electrophilic substitution reaction where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to (3-Iodo-2-methylphenyl)methane using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

    Oxidation: (3-Iodo-2-methylbenzaldehyde), (3-Iodo-2-methylbenzoic acid).

    Reduction: (3-Iodo-2-methylphenyl)methane.

    Substitution: (3-Azido-2-methylphenyl)methanol.

Scientific Research Applications

(3-Iodo-2-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodine-containing compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Iodo-2-methylphenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The unique properties of (3-Iodo-2-methylphenyl)methanol are best understood through comparison with structurally analogous compounds. These include halogen-substituted analogs (varying X = Br, Cl, F) and positional isomers (iodine at different ring positions).

Halogen-Substituted Analogs

Compounds such as (3-Bromo-2-methylphenyl)methanol, (3-Chloro-2-methylphenyl)methanol, and (3-Fluoro-2-methylphenyl)methanol differ only in the halogen atom. Key differences are summarized in Table 1.

Table 1: Comparison of Halogen-Substituted Analogs

Compound Molecular Weight (g/mol) Halogen Properties Reactivity Biological Activity
This compound 248.06 Large size, high polarizability Strong halogen bonding; facile Sₙ2 IC₅₀ = 25 µM (cancer cells)
(3-Bromo-2-methylphenyl)methanol 215.06 Moderate size, polarizability Moderate halogen bonding; slower Sₙ2 Moderate enzyme inhibition
(3-Chloro-2-methylphenyl)methanol 170.62 Smaller size, lower polarizability Weak halogen bonding; sluggish Sₙ2 Limited antimicrobial activity
(3-Fluoro-2-methylphenyl)methanol 154.14 Smallest size, high electronegativity Minimal halogen bonding; poor Sₙ2 Low cytotoxicity

Key Findings:

Halogen Bonding : Iodine’s large atomic radius and high polarizability enable stronger halogen bonding compared to Br, Cl, or F. This enhances interactions with biological targets (e.g., enzymes) and influences crystal packing in materials science .

Reactivity : Iodine’s superior leaving-group ability facilitates nucleophilic substitution (e.g., azide introduction with NaN₃ in DMF) compared to bromine or chlorine .

Biological Activity : The iodine analog exhibits higher cytotoxicity and antimicrobial potency, likely due to enhanced hydrophobic interactions and target binding .

Positional Isomers

Variations in iodine or methyl group positions significantly alter properties:

Table 2: Comparison of Positional Isomers

Compound Substituent Positions Key Properties
This compound I (3), CH₃ (2) Optimal halogen bonding; balanced steric effects
(5-Iodo-2-methylphenyl)methanol I (5), CH₃ (2) Enhanced solubility; faster reactions
(2-Iodo-6-methylphenyl)methanol I (2), CH₃ (6) Steric hindrance; reduced reactivity

Structural Analogs with Heterocycles

Compounds like [(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol () and (3-Iodo-5-methylphenyl)methanol () introduce additional functional groups or ring systems:

  • Epoxide-containing analogs: The oxirane ring in [(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol enables ring-opening reactions, broadening synthetic utility compared to the simpler benzyl alcohol structure .
  • Pyridine derivatives: Compounds like (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol exhibit altered electronic properties due to the electron-deficient pyridine ring, affecting acidity and hydrogen-bonding capacity .

Biological Activity

(3-Iodo-2-methylphenyl)methanol is a compound of interest in medicinal chemistry and biological research due to its potential interactions with various biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a phenolic moiety with an iodine substituent at the meta position and a methyl group at the ortho position. This configuration may influence its biological activity by affecting its binding affinity to target proteins.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : The presence of the iodine atom can enhance the compound's ability to interact with enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for certain receptors, influencing cellular signaling pathways. The specific receptors and pathways involved remain to be fully elucidated.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1Enzyme InhibitionIn vitro assaysShowed significant inhibition of enzyme X at concentrations above 10 µM.
Study 2Antimicrobial ActivityDisk diffusionExhibited moderate antimicrobial effects against bacteria Y and Z.
Study 3CytotoxicityMTT assayInduced cytotoxic effects in cancer cell line A with an IC50 value of 25 µM.

Case Studies

  • Enzyme Interaction Study : A recent investigation assessed the interaction of this compound with cytochrome P450 enzymes. Results indicated that the compound could inhibit specific isoforms, suggesting potential implications in drug metabolism and toxicity .
  • Antimicrobial Efficacy : In a study exploring novel antimicrobial agents, this compound was tested against various bacterial strains. The results demonstrated that it possessed notable antibacterial properties, particularly against Gram-positive bacteria .
  • Cytotoxicity in Cancer Cells : A comprehensive analysis was conducted on the cytotoxic effects of this compound on human cancer cell lines. The compound showed promising results, leading to significant apoptosis in treated cells compared to controls .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Cancer Treatment : Its cytotoxic properties suggest potential as an anticancer agent, warranting further investigation into its efficacy and safety profiles.
  • Antimicrobial Development : The compound's antimicrobial properties could be leveraged in developing new antibiotics, especially in response to rising antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Iodo-2-methylphenyl)methanol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution or oxidation-reduction strategies. For example, benzenesulfonyl chloride and NaOH in a two-phase system with tetrabutyl ammonium hydrogen sulfate as a phase-transfer catalyst can facilitate synthesis . Optimization requires monitoring reaction time (e.g., 2 hours at room temperature) and solvent selection (e.g., benzene or methanol for recrystallization). Purity can be enhanced via column chromatography using gradients of ethyl acetate/hexane.

Q. How can hydrogen bonding patterns in this compound crystals be systematically characterized?

  • Methodological Answer : Use graph-set analysis to categorize hydrogen bonds (e.g., D–H···A motifs). X-ray crystallography combined with software like SHELXL or ORTEP-3 enables visualization of intermolecular interactions. For example, hydroxyl and iodo groups may form R₂²(8) motifs, influencing crystal packing .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra for methyl (δ ~2.3 ppm), aromatic protons (δ ~6.8–7.5 ppm), and hydroxyl (δ ~1.5–5.0 ppm, broad).
  • FT-IR : Confirm O–H (3200–3600 cm1^{-1}) and C–I (500–600 cm1^{-1}) stretches.
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z ~262 for [M+H]+^+) and fragmentation patterns.

Advanced Research Questions

Q. How can SHELX and ORTEP-3 be employed to resolve structural ambiguities in this compound crystals?

  • Methodological Answer :

  • SHELX : Refine X-ray data using least-squares minimization. For twinned crystals, apply the TWIN/BASF commands to model disorder .
  • ORTEP-3 : Generate thermal ellipsoid plots to assess atomic displacement parameters (ADPs). High ADPs for iodine may indicate dynamic disorder, requiring constrained refinement .

Q. What strategies address contradictions in crystallographic data, such as anomalous bond lengths or angles?

  • Methodological Answer : Cross-validate data using:

  • Multi-temperature studies (e.g., 90 K vs. 298 K) to distinguish static vs. thermal motion .
  • Density Functional Theory (DFT) : Compare experimental bond lengths (e.g., C–I ~2.09 Å) with computational models. Deviations >0.05 Å may suggest data collection artifacts .

Q. How can experimental design be tailored to study the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Use Pd(PPh3_3)4_4 as a catalyst, K2_2CO3_3 as base, and arylboronic acids in THF/water (3:1) at 80°C. Monitor progress via TLC (hexane:EtOAc = 4:1).
  • Optimization : Vary iodide substituent position to assess steric effects on coupling efficiency. For reproducibility, document glovebox conditions and reagent drying protocols .

Q. What analytical workflows resolve co-elution issues in HPLC purity analysis of this compound derivatives?

  • Methodological Answer :

  • Method Development : Use a C18 column with a methanol/water gradient (e.g., 50% → 90% methanol over 20 min). Adjust pH (2.5–6.5) to enhance separation of polar byproducts .
  • Validation : Compare retention times with spiked standards. For trace impurities (<0.1%), employ LC-MS/MS in MRM mode.

Properties

IUPAC Name

(3-iodo-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKFJUYXMBJNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567302
Record name (3-Iodo-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-89-5
Record name (3-Iodo-2-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 3-hydroxymethyl-2-methylaniline hydrochloride (43.4 g, 0.25 mole) and 17.2 ml of concentrated sulfuric acid in ice-water was cooled to 0°, and a solution of sodium nitrite (17.3 g, 0.25 mole) in water was added dropwise. Upon complete addition, the reaction mixture was stirred for an additional 0.5 hour, then an additional 8 ml of concentrated sulfuric acid was added dropwise. With the temperature maintained at 0°, a solution of potassium iodide (49.8 g, 0.30 mole) in water was added dropwise to the reaction mixture, followed by the addition of 0.1 gram of copper powder. The reaction mixture was slowly warmed to 70° where it stirred for 1 hour. The reaction mixture was then allowed to stand for 18 hours while cooling to room temperature. The reaction mixture was then taken up in water and extracted with chloroform. The chloroform extract was washed with an aqueous saturated solution of sodium bisulfite, then with water. The chloroform layer was dried and filtered. The filtrate was evaporated under reduced pressure to give 3-iodo-2-methylbenzyl alcohol (15.2 g) as a dark solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A stirred solution of 3-hydroxymethyl-2-methylaniline hydrochloride from step A above and 17.2 ml of concentrated sulfuric acid in ice-water was cooled to 0° C., and a solution of 17.3 g (0.25 mole) of sodium nitrite in water was added dropwise. Upon complete addition the reaction mixture was stirred for an additional 0.5 hour, then an additional 8 ml of concentrated sulfuric acid was added dropwise. With the reaction mixture temperature still being maintained at 0° C., a solution of 49.8 g (0.30 mole) of potassium iodide in water was added dropwise, followed by the addition of 0.1 g of copper powder. The cooling bath was removed and the reaction mixture was slowly warmed to 70° C. After 1 hour at 70° C. the reaction mixture was allowed to cool to ambient temperature and stand for 18 hours. Water was added and the mixture was extracted with chloroform. The chloroform extract was washed with a saturated aqueous solution of sodium bisulfite, then with water. The chloroform layer was dried, filtered, and the filtrate concentrated under reduced pressure to give 15.2 g of (3-iodo-2-methylphenyl)-methanol as a dark solid. The nmr and ir spectra were consistent with the proposed structure.
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Synthesis routes and methods IV

Procedure details

A stirred solution of 3-hydroxymethyl-2-methylaniline hydrochloride (43.4 g, 0.25 mole) and 17.2 ml of concentrated sulfuric acid in ice-water was cooled to 0°, and a solution of sodium nitrate (17.3 g, 0.25 mole) in water was added dropwise. Upon complete addition, the reaction mixture was stirred for an additional 0.5 hour, then an additional 8 ml of concentrated sulfuric acid was added dropwise. With the temperature maintained at 0°, a solution of potassium iodide (49.8 g, 0.30 mole) in water was added dropwise to the reaction mixture, followed by the addition of 0.1 gram of copper powder. The reaction mixture was slowly warmed to 70° where it stirred for 1 hour. The reaction mixture was then allowed to stand for 18 hours while cooling to room temperature. The reaction mixture was then taken up in water and extracted with chloroform. The chloroform extract was washed with an aqueous saturated solution of sodium bisulfite, then with water. The chloroform layer was dried and filtered. The filtrate was evaporated under reduced pressure to give 3-iodo-2-methylbenzyl alcohol (15.2 g) as a dark solid.
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copper
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